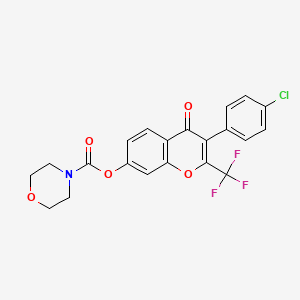
3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl morpholine-4-carboxylate" is a structurally complex molecule that appears to be related to a family of compounds with potential biological activity. The chromene core is a common feature in many biologically active compounds, and the presence of a trifluoromethyl group and a morpholine ring suggests potential for interaction with biological targets. The chlorophenyl moiety may contribute to the compound's binding affinity and selectivity.
Synthesis Analysis
The synthesis of related chromene compounds has been reported in the literature. For instance, a key intermediate for the synthesis of DNA-PK inhibitors, 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, was synthesized using allyl protecting groups, with two improved methods yielding up to 35% overall yield . Another study reported the rapid synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate for many biologically active compounds, through a Vilsmeier reaction and oxidation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various techniques. For example, the crystal structure of a compound with a similar chromene core and a morpholine ring was determined, providing insights into the molecular conformation and potential reactive sites . The stereochemistry of chromene derivatives has also been confirmed by X-ray structural analysis, which is crucial for understanding the compound's interactions with biological targets .
Chemical Reactions Analysis
Chromene derivatives can undergo various chemical reactions. The reaction of chromenes with morpholinocyclopentene has been shown to be highly diastereoselective, leading to the formation of trisubstituted chromanes . Similarly, the addition of ethyl morpholino(piperidino)-crotonates to chromenes resulted in the synthesis of 4-acetonyl-3-nitrochromans, with the stereoconfiguration established by X-ray analysis . These reactions highlight the reactivity of the chromene core and its derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the presence of a trifluoromethyl group can increase the compound's lipophilicity, potentially affecting its pharmacokinetic properties . The morpholine ring is known to improve water solubility and membrane permeability, which are important factors for the bioavailability of the compound . Additionally, the crystal structure of a related compound revealed a monoclinic molecular structure, which can have implications for the compound's stability and reactivity .
Applications De Recherche Scientifique
Environmental Exposures and Health Implications
Exposure to Environmental Phenols : A study assessed exposure to various environmental phenols, including bisphenol A (BPA) and chlorophenols, in pregnant women. The research aimed to understand the extent and impact of exposure to these chemicals, which are widespread in consumer and personal care products, food and beverage processing, and pesticides (Mortensen et al., 2014).
Persistent Organic Pollutants (POPs) : Another study evaluated the levels of perfluorinated chemicals (PFCs) and compared them to levels of classical persistent organic pollutants (POPs) in human blood. This research highlights the concern over the accumulation and potential health effects of such chemicals in humans (Kärrman et al., 2006).
Organophosphate Exposure : Research on the morbidity of personnel with potential exposure to vinclozolin, an organophosphate compound, aimed to examine health outcomes related to exposure. This study reflects the interest in understanding the health implications of exposure to organophosphate chemicals (Zober et al., 1995).
Urinary Excretion of Non-Persistent Environmental Chemicals : A study on Danish children, adolescents, young men, and pregnant women explored the excretion of phthalates, BPA, triclosan (TCS), and parabens. It underscores the widespread exposure to these non-persistent chemicals, raising concerns about their potential health effects (Frederiksen et al., 2014).
Exposure to Chlorpyrifos : Investigating biomarkers of exposure to chlorpyrifos, an organophosphate pesticide, in Egyptian cotton field workers. This study provides insight into occupational exposure risks and the significance of monitoring such exposures for health risk assessments (Farahat et al., 2011).
Propriétés
IUPAC Name |
[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO5/c22-13-3-1-12(2-4-13)17-18(27)15-6-5-14(11-16(15)31-19(17)21(23,24)25)30-20(28)26-7-9-29-10-8-26/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUANIFCDIYTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=C(O3)C(F)(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-9H-xanthene-9-carboxamide](/img/structure/B3010398.png)
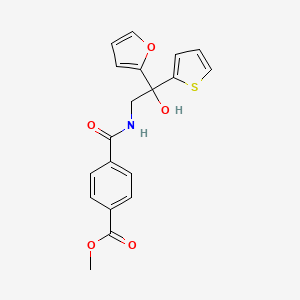
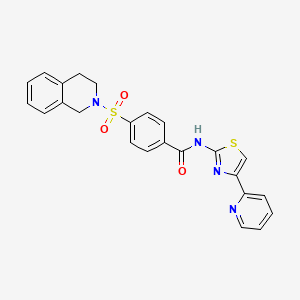

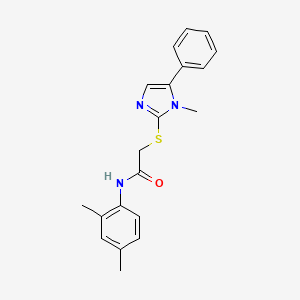
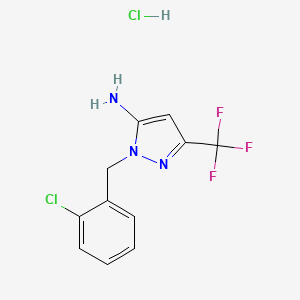

![N,1-di-p-tolyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3010412.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

![(2-chlorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3010420.png)